molecular formula C13H17ClO B14320894 2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one CAS No. 105604-17-9

2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one

Cat. No.: B14320894
CAS No.: 105604-17-9
M. Wt: 224.72 g/mol
InChI Key: VDYPWSBYCAFARL-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one is an organic compound with the molecular formula C12H17ClO It is a chlorinated derivative of a ketone, characterized by the presence of a chloro group, a methyl group, and a trimethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one typically involves the chlorination of 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amines, ethers, or esters.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The trimethylphenyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one is unique due to the presence of both a chloro and a trimethylphenyl group, which impart distinct chemical properties.

Properties

CAS No.

105604-17-9

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2-chloro-2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one

InChI

InChI=1S/C13H17ClO/c1-8-6-9(2)11(10(3)7-8)12(15)13(4,5)14/h6-7H,1-5H3

InChI Key

VDYPWSBYCAFARL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(C)(C)Cl)C

Origin of Product

United States

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